molecular formula C11H13N3O4 B2431022 2-Morpholino-5-nitrobenzamide CAS No. 50891-29-7

2-Morpholino-5-nitrobenzamide

Cat. No. B2431022
CAS RN: 50891-29-7
M. Wt: 251.242
InChI Key: CNBIDKVMOLXLNT-UHFFFAOYSA-N
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Description

2-Morpholino-5-nitrobenzamide is a nitroanilide derivative that belongs to the class of organic compounds known as anilides. It has a molecular formula of C11H13N3O4 and an average mass of 251.239 Da .


Synthesis Analysis

The synthesis of morpholino nucleosides starts with the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine . The ortho-nosyl (Nso) protective group was selected for its easy cleavage under mild reaction conditions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of 2-Morpholino-5-nitrobenzamide can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .


Chemical Reactions Analysis

The chemical reactions of 2-Morpholino-5-nitrobenzamide involve the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The protocol for the synthesis of morpholinos begins with the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Morpholino-5-nitrobenzamide include a molecular weight of 251.242. More detailed properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Antisense Oligonucleotides (Morpholinos)

Morpholinos constitute a radical redesign of DNA and RNA oligos. Key structural features include replacing the 5-membered deoxyribose rings of DNA with 6-membered morpholine rings and using non-ionic inter-subunit linkages. These modifications provide several advantages over conventional oligos for modulating gene expression . Morpholinos are used for:

Diagnostic Applications

Morpholinos’ unique properties, such as backbone charge neutrality and resistance to enzymatic degradation, make them suitable for diagnostic purposes. Their hybridization behavior is minimally affected by ionic strength, making them reliable tools for detecting specific RNA sequences .

Safety and Hazards

While specific safety and hazard information for 2-Morpholino-5-nitrobenzamide is not available, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, and using personal protective equipment as required .

properties

IUPAC Name

2-morpholin-4-yl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c12-11(15)9-7-8(14(16)17)1-2-10(9)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBIDKVMOLXLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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